4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
Overview
Description
The compound 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of related compounds provide valuable insights into the chemistry of similar structures.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates such as N-alkyl-4-chloro-2-pyridine carboxamides, which are then reacted with p-aminophenol potassium under nitrogen protection in anhydrous DMF to yield 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines . This method could potentially be adapted for the synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide by modifying the starting materials and reaction conditions to introduce the 3-fluoro group on the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is characterized using techniques such as IR, 1H NMR, and ESI-MS . These techniques provide detailed information about the functional groups, the electronic environment of the atoms, and the molecular weight, which are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the amino group and the carboxamide moiety. The amino group can participate in various reactions, including the formation of amides, Schiff bases, and other condensation products. The carboxamide group can be involved in reactions with electrophiles or can be dehydrated to form nitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, such as solubility, melting point, and thermal stability, are determined using standard laboratory techniques. For instance, aromatic polyamides derived from similar ether-carboxylic acids exhibit high thermal stability, with no significant weight loss up to 450°C, and are soluble in organic solvents like NMP, DMAc, DMF, and m-cresol . These properties are essential for applications in high-performance materials.
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are extensively studied for their potential medicinal and pharmaceutical applications. Research has identified functional chemical groups, including pyridine and carboxamide, as foundational structures for developing novel central nervous system (CNS) acting drugs. These compounds exhibit a wide range of biological activities, from treating depression to controlling convulsions, due to their interaction with CNS receptors (Saganuwan, 2017).
Role in Anticancer Research
Further investigations into the pharmacophore design of kinase inhibitors highlight the significance of pyridine and carboxamide derivatives. These compounds, including variations of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, are known for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The detailed study of their synthesis, structure-activity relationship (SAR), and biological efficacy opens new avenues for anticancer drug development (Scior et al., 2011).
Neuroprotective and Behavioral Properties
Compounds synthesized from 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide derivatives have been investigated for their neuroprotective and behavioral properties. Research on compounds like flupirtine, which shares structural similarities with pyridine and carboxamide derivatives, demonstrates their potential in reversing akinesia and rigidity in dopamine-depleted animals. These findings suggest the importance of such derivatives in developing treatments for neurodegenerative diseases and conditions affecting the central nervous system (Schuster et al., 1998).
Optoelectronic Material Development
The research also extends into the field of optoelectronic materials, where derivatives of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide are explored for their electroluminescent properties. These studies contribute to the development of advanced materials for electronic devices, highlighting the versatile applications of such chemical compounds beyond pharmacology (Lipunova et al., 2018).
Mechanism of Action
Target of Action
, suggesting that kinases could be potential targets.
Mode of Action
, it’s plausible that it may interact with kinase enzymes, potentially inhibiting their activity and thus affecting signal transduction pathways within cells.
Pharmacokinetics
. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
Safety and Hazards
The compound is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBRHWHVZDWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide |
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